![molecular formula C14H24O3 B14326665 1-[(Oxan-2-yl)oxy]non-2-yn-4-ol CAS No. 98262-67-0](/img/structure/B14326665.png)
1-[(Oxan-2-yl)oxy]non-2-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Oxan-2-yl)oxy]non-2-yn-4-ol is an organic compound characterized by the presence of an oxane ring, a non-2-yn-4-ol chain, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxan-2-yl)oxy]non-2-yn-4-ol typically involves the reaction of oxane derivatives with non-2-yn-4-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between oxane and non-2-yn-4-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Oxan-2-yl)oxy]non-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ether linkage can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
1-[(Oxan-2-yl)oxy]non-2-yn-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(Oxan-2-yl)oxy]non-2-yn-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(Oxan-2-yl)oxy]non-2-yn-3-ol: Similar structure but with a different position of the hydroxyl group.
1-[(Oxan-2-yl)oxy]non-2-yn-5-ol: Similar structure but with a different position of the hydroxyl group.
1-[(Oxan-2-yl)oxy]non-3-yn-4-ol: Similar structure but with a different position of the alkyne group.
Uniqueness
1-[(Oxan-2-yl)oxy]non-2-yn-4-ol is unique due to its specific combination of functional groups and their positions within the molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
98262-67-0 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(oxan-2-yloxy)non-2-yn-4-ol |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-8-13(15)9-7-12-17-14-10-5-6-11-16-14/h13-15H,2-6,8,10-12H2,1H3 |
InChI Key |
WQFBVCIPHJGCIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CCOC1CCCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


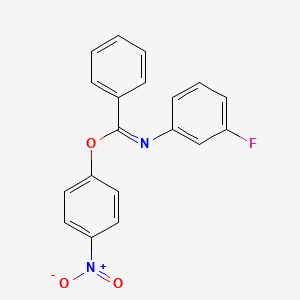
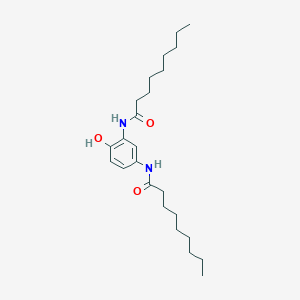
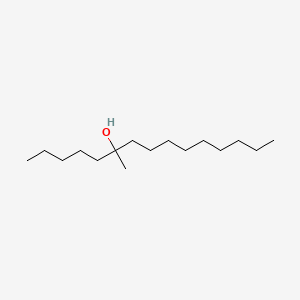
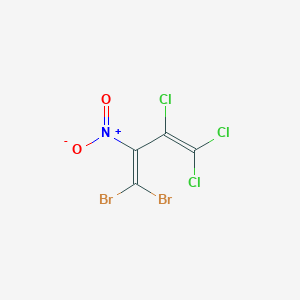
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)

![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
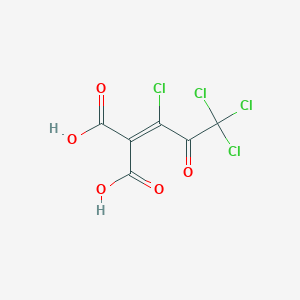
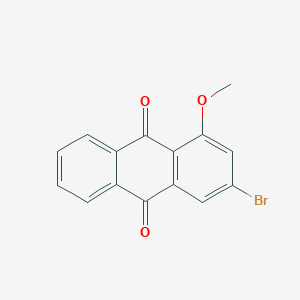
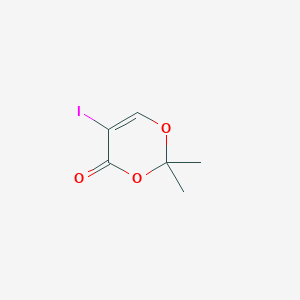
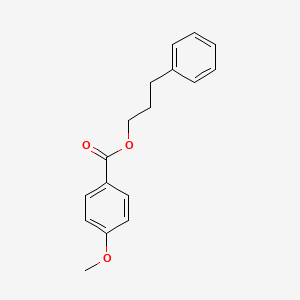

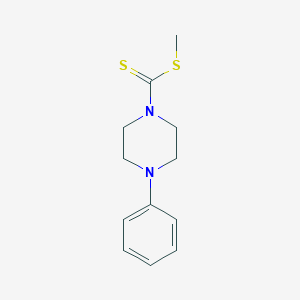
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)
